molecular formula C12H17N3O4S B6783101 Cyclopropyl-[4-(1-methylpyrazol-4-yl)sulfonylmorpholin-2-yl]methanone

Cyclopropyl-[4-(1-methylpyrazol-4-yl)sulfonylmorpholin-2-yl]methanone

Cat. No.: B6783101
M. Wt: 299.35 g/mol
InChI Key: UVWCJEIDHOJQFD-UHFFFAOYSA-N
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Description

Cyclopropyl-[4-(1-methylpyrazol-4-yl)sulfonylmorpholin-2-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopropyl group, a sulfonyl group, and a morpholine ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl-[4-(1-methylpyrazol-4-yl)sulfonylmorpholin-2-yl]methanone typically involves multiple steps, starting with the preparation of the core structures and subsequent functionalization. One common method involves the cyclopropanation of an appropriate precursor, followed by the introduction of the sulfonyl group and the morpholine ring. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve high temperatures and pressures to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and yield, often utilizing automated systems to control reaction parameters and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-[4-(1-methylpyrazol-4-yl)sulfonylmorpholin-2-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the morpholine ring, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and substituted derivatives of the original compound.

Scientific Research Applications

Cyclopropyl-[4-(1-methylpyrazol-4-yl)sulfonylmorpholin-2-yl]methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of Cyclopropyl-[4-(1-methylpyrazol-4-yl)sulfonylmorpholin-2-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropyl-[4-(1-methylimidazol-4-yl)sulfonylmorpholin-2-yl]methanone
  • Cyclopropyl-[4-(1-methylpyrazol-5-yl)sulfonylmorpholin-2-yl]methanone

Uniqueness

Cyclopropyl-[4-(1-methylpyrazol-4-yl)sulfonylmorpholin-2-yl]methanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different selectivity and potency in its applications, making it a valuable molecule for further research and development.

Properties

IUPAC Name

cyclopropyl-[4-(1-methylpyrazol-4-yl)sulfonylmorpholin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4S/c1-14-7-10(6-13-14)20(17,18)15-4-5-19-11(8-15)12(16)9-2-3-9/h6-7,9,11H,2-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVWCJEIDHOJQFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCOC(C2)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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